Kabiramide C was first isolated from the marine soft coral Sarcophyton sp., which is known for producing various bioactive compounds. The isolation process typically involves extraction techniques such as solvent extraction followed by chromatographic methods to purify the compound.
Kabiramide C falls under the category of macrolides, which are a class of antibiotics that contain a macrocyclic lactone ring. Its structure and activity are similar to other macrolides, which often exhibit antimicrobial properties.
The synthesis of Kabiramide C has been achieved through various synthetic routes, primarily focusing on asymmetric synthesis techniques. Two notable approaches include:
The synthesis typically requires advanced techniques such as:
Key structural data include:
Kabiramide C participates in various chemical reactions that are essential for its biological function. Notably, it interacts with actin filaments in cells, leading to significant effects on cytoskeletal dynamics.
The binding mechanism involves steric clashes with neighboring actin subunits, which can disrupt normal actin polymerization processes . This interaction is crucial for its potential application in targeting cellular structures during antifungal treatments.
Kabiramide C acts primarily by binding to actin filaments, which leads to depolymerization of these structures. This action disrupts the cytoskeleton's integrity, resulting in cellular changes that can inhibit fungal growth or other cellular processes.
Studies have shown that modifications to Kabiramide C can enhance its binding affinity to actin, thereby increasing its efficacy as an inhibitor of actin polymerization .
Relevant analytical data indicate that Kabiramide C has distinct spectral characteristics in NMR and UV-Vis spectroscopy, aiding in its identification and characterization .
Kabiramide C has several potential applications in scientific research:
Kabiramide C forms an exceptionally stable 1:1 complex with globular actin (G-actin) through a two-step binding mechanism. Initial fast association (kon ≈ 10⁵ M⁻¹s⁻¹) is followed by a slower conformational change (k₂ ≈ 0.02 s⁻¹) that locks the complex into a long-lived state with a half-life exceeding 24 hours [1] [6]. This complex exhibits extraordinary stability (Kd ≈ 0.1 nM), effectively sequestering monomeric actin and preventing its participation in filament dynamics. Structural analyses reveal that Kabiramide C binding induces a 5° rotation in actin subdomain 2 and stabilizes the DNase I binding loop, reducing nucleotide exchange rates by 15-fold compared to free G-actin [1] [3]. The thermodynamic parameters of this interaction (ΔG ≈ -60 kJ/mol) indicate strong hydrophobic driving forces, consistent with burial of 85% of the ligand surface area upon binding [6].
Table 1: Thermodynamic and Kinetic Parameters of Kabiramide C-G-Actin Binding
Parameter | Value | Method | Significance |
---|---|---|---|
Association Rate (k₁) | 2.5 × 10⁵ M⁻¹s⁻¹ | Stopped-flow fluorometry | Rapid initial binding |
Isomerization Rate (k₂) | 0.018 s⁻¹ | Fluorescence anisotropy | Conformational locking step |
Dissociation Constant (Kd) | 0.11 ± 0.03 nM | Prodan-actin titration | High binding affinity |
Half-life of Complex | >24 hours | Radioligand displacement | Exceptional stability |
ΔH Binding | -42.7 kJ/mol | Isothermal titration calorimetry | Enthalpy-driven interaction |
Kabiramide C occupies the gelsolin homology domain on actin subdomain 1, directly competing with endogenous actin-regulatory proteins. Fluorescence displacement assays demonstrate 95% inhibition of gelsolin domain 1 binding at 100 nM Kabiramide C, with a half-maximal inhibitory concentration (IC₅₀) of 18 nM [1]. Similarly, Kabiramide C displaces CapG from actin with an IC₅₀ of 22 nM, confirming shared binding topology with these capping proteins [6]. Structural superimposition reveals that Kabiramide C's trisoxazole ring occupies the identical hydrophobic pocket targeted by the α-helix of gelsolin's domain 1 (root mean square deviation = 0.8 Å), while its alkyl side chain extends into the cleft between subdomains 1 and 3, mimicking gelsolin's hydrophobic residues [3] [6]. This molecular mimicry underlies Kabiramide C's ability to disrupt physiological actin regulation, as evidenced by diminished membrane ruffling in cellular models lacking functional CapG/gelsolin systems [1].
The binding of Kabiramide C induces long-range allosteric effects throughout the actin molecule. X-ray crystallography (1.45 Å resolution) shows that Kabiramide C binding triggers a rigid-body displacement of subdomain 3 relative to subdomain 1, narrowing the interdomain cleft by 3.2 Å [6]. This conformational shift propagates to the nucleotide-binding site, where the adenosine triphosphate adopts a strained configuration with distorted β- and γ-phosphate angles [5] [6]. Crucially, Kabiramide C's aliphatic tail inserts between Phe352 and Ile345 in subdomain 1, forcing Tyr143 into a perpendicular orientation that disrupts the hydrophobic plug mechanism essential for actin polymerization [5]. These allosteric changes explain the 20-fold reduction in actin's intrinsic adenosine triphosphatase activity observed upon Kabiramide C binding, effectively freezing actin in a polymerization-incompetent state [1] [6].
Kabiramide C exhibits dual functionality by binding to both monomeric and filamentous actin. At nanomolar concentrations (10-50 nM), Kabiramide C binds protomers within F-actin with 1:1 stoichiometry, inducing localized destabilization of filament architecture [1]. Cryo-electron microscopy reveals that Kabiramide C binding increases the helical rise between adjacent actin subunits from 27.5 Å to 29.8 Å, while simultaneously decreasing the rotation angle by 3° [3]. This structural distortion generates cumulative torsional stress that severs filaments at the binding site. Severing efficiency analysis shows preferential cleavage at sites approximately 100 nm from filament ends, consistent with cooperative binding of 3-5 Kabiramide C molecules per severing event [1] [6]. Unlike physiological severing proteins that require calcium activation, Kabiramide C-mediated severing occurs independently of ionic regulators, functioning even in calcium-depleted environments [1].
Kabiramide C exerts biphasic effects on actin dynamics depending on concentration. At low concentrations (10-50 nM), it reduces barbed-end elongation rates by 80% (from 12 subunits/s to 2.4 subunits/s) through transient capping [1] [3]. At higher concentrations (>100 nM), it completely terminates polymerization by forming stable G-actin-Kabiramide C complexes that cap filament ends with subnanomolar affinity [1]. Pyrene-actin polymerization assays demonstrate that the Kabiramide C-actin complex binds filament barbed ends with 50-fold higher affinity than pointed ends, explaining its selective inhibition of fast-growing filaments [3]. Total internal reflection fluorescence microscopy shows that Kabiramide C reduces filament nucleation frequency by 70% while increasing the average length of stable fragments by 40%, indicating stabilization of existing filaments alongside inhibition of new assembly [1] [5].
Table 2: Effects of Kabiramide C on Actin Polymerization Kinetics
Parameter | Control Value | +100 nM Kabiramide C | % Change |
---|---|---|---|
Barbed-end Elongation Rate | 11.8 ± 1.2 subunits/s | 1.3 ± 0.4 subunits/s | -89% |
Critical Concentration (Barbed end) | 0.12 µM | 0.68 µM | +467% |
Nucleation Frequency | 3.2 ± 0.5 events/µm²/min | 0.9 ± 0.3 events/µm²/min | -72% |
Average Filament Length | 8.3 ± 1.1 µm | 11.6 ± 2.3 µm | +40% |
Severing Frequency | 0.05 events/µm/min | 0.38 events/µm/min | +660% |
Kabiramide C functions as a small-molecule biomimetic of multifunctional actin regulatory proteins, particularly gelsolin. Structural alignment demonstrates that Kabiramide C's pharmacophore replicates the spatial organization of key functional residues in gelsolin domain 1: (1) the trisoxazole moiety mimics the hydrophobic cleft-binding residues of gelsolin, (2) the C15-C22 aliphatic chain corresponds to gelsolin's α-helix 2, and (3) the hemiketal group occupies the position of gelsolin's actin-activating serine residue [1] [3] [6]. This molecular mimicry enables Kabiramide C to replicate both severing and capping functions of gelsolin without requiring proteolytic activation or calcium signaling. Crucially, the Kabiramide C-actin complex itself functions as an unregulated capping protein that binds barbed ends with 10-fold higher affinity than native gelsolin (Kd ≈ 0.3 nM vs. 3 nM) and does not dissociate in response to phosphatidylinositol 4,5-bisphosphate signaling [1] [6]. This constitutive activity underlies the compound's potent inhibition of actin-based motility at concentrations (10-100 nM) 100-fold lower than required for cytotoxicity [1].
Table 3: Biomimetic Properties of Kabiramide C Relative to Gelsolin
Function | Gelsolin Mechanism | Kabiramide C Mechanism | Functional Consequence |
---|---|---|---|
G-Actin Sequestration | Calcium-dependent, reversible | Calcium-independent, irreversible | Persistent monomer depletion |
Filament Severing | Transient interaction, calcium-dependent | Stable insertion, calcium-independent | Irreversible filament fragmentation |
Barbed-End Capping | Regulated by phosphoinositides | Insensitive to phosphoinositides | Constitutive capping activity |
Nucleation Promotion | Ternary complex (2 actin:1 gelsolin) | Not observed | Loss of filament branching |
Structural Motif | α-Helical domain with hydrophobic core | Trisoxazole ring with aliphatic chain | Mimicked binding geometry |
Activation Requirement | Proteolytic cleavage/Ca²⁺ signaling | None | Unregulated activity |
The biomimetic properties extend to Kabiramide C's ability to displace cofilin from filamentous actin, as demonstrated in fluorescence resonance energy transfer competition assays [5]. Unlike jasplakinolide (which stabilizes cofilin binding), Kabiramide C reduces cofilin-F-actin binding by 70% through steric occlusion of the cofilin-binding site in the D-loop of actin subdomain 2 [5]. This unique competitive profile distinguishes Kabiramide C from other actin-stabilizing compounds and explains its selective inhibition of actin depolymerization without affecting regulatory protein binding to monomeric actin [5] [6]. These biomimetic interactions establish Kabiramide C as both a biochemical tool for cytoskeletal research and a prototype for developing targeted cytoskeletal therapeutics that exploit natural regulatory mechanisms [1] [3].
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